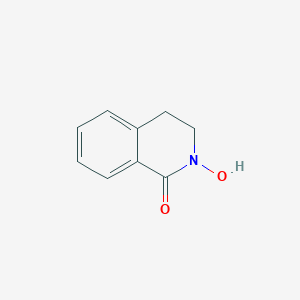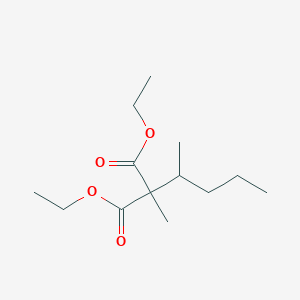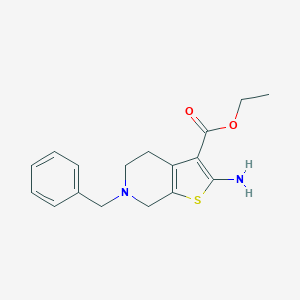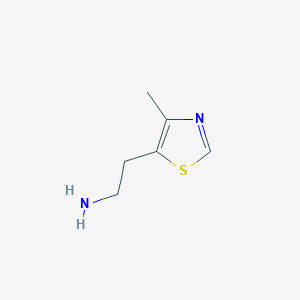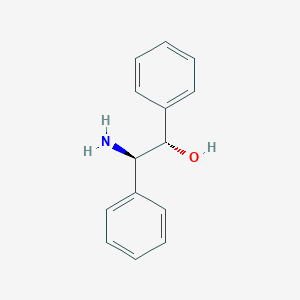
2-Bromo-4,6-diméthylpyridine
Vue d'ensemble
Description
2-Bromo-4,6-dimethylpyridine is a chemical compound with the molecular formula C7H8BrN and a molecular weight of 186.05 . It is a clear liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-4,6-dimethylpyridine is 1S/C7H8BrN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 . This indicates that the molecule consists of a pyridine ring with bromine and methyl groups attached.Physical And Chemical Properties Analysis
2-Bromo-4,6-dimethylpyridine is a liquid at room temperature . The compound is air sensitive and should be stored under inert gas .Applications De Recherche Scientifique
Synthèse organique
Le 2-Bromo-4,6-diméthylpyridine est un réactif polyvalent en synthèse organique. Il sert de bloc de construction pour diverses réactions de couplage, y compris les couplages de Suzuki, Negishi et Stille . Son atome de brome est très réactif, ce qui le rend approprié pour des substitutions afin de créer des molécules organiques complexes. Ce composé est particulièrement utile pour la construction de molécules biologiquement actives et de ligands pour des catalyseurs .
Chimie médicinale
En chimie médicinale, le this compound est utilisé pour synthétiser des composés ayant des propriétés pharmacologiques potentielles. Il est souvent utilisé dans la préparation de bibliothèques de petites molécules pour la découverte de médicaments, fournissant un échafaudage pour le développement de nouveaux agents thérapeutiques .
Science des matériaux
Ce composé trouve des applications dans la science des matériaux en raison de sa capacité à modifier les propriétés de surface. Il peut être utilisé pour synthétiser des matériaux avancés, y compris des polymères et des nanomatériaux, qui ont des applications en électronique, revêtements et photonique .
Chimie analytique
Le this compound joue un rôle en chimie analytique en tant que composé standard ou de référence. Il est utilisé dans le développement de méthodes pour la chromatographie et la spectrométrie de masse, aidant à identifier et à quantifier d'autres substances .
Sciences de l'environnement
Les dérivés du composé sont étudiés pour leur impact environnemental, en particulier dans la dégradation des polluants. Les chercheurs utilisent le this compound pour comprendre la dégradation de composés organiques similaires dans l'environnement .
Applications industrielles
Sur le plan industriel, le this compound est utilisé comme précurseur dans la synthèse de colorants, de désinfectants et d'autres produits chimiques. Il est également utilisé comme dénaturant et auxiliaire de teinture, ce qui montre son utilité dans divers processus de fabrication .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that brominated pyridines often participate in various organic reactions, acting as intermediates or reagents .
Mode of Action
The compound can participate in reactions such as Suzuki–Miyaura cross-coupling . In this process, the bromine atom in 2-Bromo-4,6-dimethylpyridine is replaced by an organoboron reagent in the presence of a palladium catalyst . This reaction is a key step in the synthesis of many complex organic compounds .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling suggests it could influence the synthesis of various bioactive compounds .
Action Environment
The efficacy and stability of 2-Bromo-4,6-dimethylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it participates in requires specific conditions, such as the presence of a palladium catalyst and an organoboron reagent . The reaction is also sensitive to the pH and temperature of the environment .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Bromo-4,6-dimethylpyridine are not well-studied. It is known that brominated pyridines can participate in various biochemical reactions. They can act as nucleophiles, attacking electrophilic carbon atoms in other molecules . This property could potentially allow 2-Bromo-4,6-dimethylpyridine to interact with enzymes, proteins, and other biomolecules, although specific interactions have not been reported.
Cellular Effects
It is known that brominated compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Brominated pyridines can participate in free radical reactions, nucleophilic substitutions, and oxidations . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored under inert gas at 2-8°C
Propriétés
IUPAC Name |
2-bromo-4,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTOCXBLUOPRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566364 | |
| Record name | 2-Bromo-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4926-26-5 | |
| Record name | 2-Bromo-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


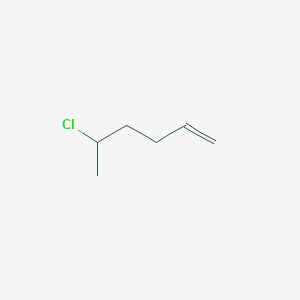



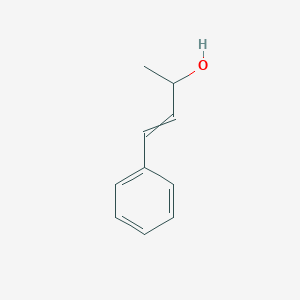
![2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B109000.png)
